molecular formula C20H14CrN4NaO10S2+ B12730279 Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) CAS No. 93940-68-2

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-)

Cat. No.: B12730279
CAS No.: 93940-68-2
M. Wt: 609.5 g/mol
InChI Key: JKGFPUROQLGLKY-UHFFFAOYSA-N
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Description

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-7-nitronaphthalene-1-sulphonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chromate species.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulpho and nitro groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically occur under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.

Scientific Research Applications

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group facilitates electron transfer processes, while the sulpho and nitro groups enhance solubility and reactivity. The chromate ion plays a crucial role in the compound’s oxidative properties .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: A precursor in the synthesis of various azo dyes.

    1-Amino-2-naphthol-4-sulfonic acid: Another naphthalene derivative used in dye synthesis.

Uniqueness

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is unique due to its complex structure that combines multiple functional groups, enhancing its reactivity and versatility in various applications .

Properties

CAS No.

93940-68-2

Molecular Formula

C20H14CrN4NaO10S2+

Molecular Weight

609.5 g/mol

IUPAC Name

sodium;7-amino-4-hydroxy-3-[(2-hydroxy-6-nitro-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid;chromium

InChI

InChI=1S/C20H14N4O10S2.Cr.Na/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31;;/h1-8,25-26H,21H2,(H,29,30,31)(H,32,33,34);;/q;;+1

InChI Key

JKGFPUROQLGLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr]

Origin of Product

United States

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